Sodium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate
Description
Properties
CAS No. |
83006-58-0 |
|---|---|
Molecular Formula |
C26H18N3NaO3S |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
sodium;8-anilino-5-(naphthalen-1-yldiazenyl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C26H19N3O3S.Na/c30-33(31,32)25-15-7-13-21-23(16-17-24(26(21)25)27-19-10-2-1-3-11-19)29-28-22-14-6-9-18-8-4-5-12-20(18)22;/h1-17,27H,(H,30,31,32);/q;+1/p-1 |
InChI Key |
RFDUMAZSFNDRFC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=CC5=CC=CC=C54)C=CC=C3S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Azo Coupling Reaction
The azo coupling is the central reaction in the synthesis. It involves the reaction of a diazonium salt derived from 1-naphthylamine with 8-anilino-1-naphthalenesulfonic acid or its sodium salt. The diazonium salt is prepared by diazotization of 1-naphthylamine with sodium nitrite in acidic medium at low temperature (0–5°C). The coupling reaction is then carried out in alkaline or neutral aqueous solution to form the azo bond.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Diazotization | 1-naphthylamine, NaNO2, HCl | 0–5°C, acidic | Formation of diazonium salt |
| Coupling | Diazonium salt + 8-anilino-1-naphthalenesulfonate sodium salt | pH 6–8, 0–10°C | Controlled pH to avoid side reactions |
This method is consistent with classical azo dye synthesis protocols and is supported by the chemical properties of the compound.
Preparation of 8-Anilino-1-naphthalenesulfonic Acid Intermediate
The intermediate 8-anilino-1-naphthalenesulfonic acid is prepared by nucleophilic aromatic substitution of 8-chloronaphthalene-1-sulfonic acid with aniline under mild conditions. Recent advances include microwave-assisted copper(0)-catalyzed Ullmann coupling, which improves yield and reduces reaction time.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Ullmann coupling | 8-chloronaphthalene-1-sulfonic acid, aniline, Cu(0) catalyst | Microwave, 100°C, 1–3 h | Up to 74% | Mild, efficient, scalable |
This method offers a modern alternative to traditional heating methods, enhancing efficiency and purity.
Purification and Isolation
Purification involves multiple filtration and washing steps to remove impurities and by-products. The crude product is treated with sodium hydroxide solution, followed by adsorption with neutral alumina and activated carbon to remove colored impurities. Subsequent acidification with sulfuric acid and sequential washing with varying concentrations of sulfuric acid and water ensure high purity.
| Step | Treatment | Purpose | Notes |
|---|---|---|---|
| NaOH solution dissolution | Dissolve crude product | Prepare for purification | |
| Neutral alumina + activated carbon | Adsorb impurities | Stirring 2 h, filtration | |
| Acidification with 50% H2SO4 | Precipitate product | Slow addition, controlled rate | |
| Washing with 20% and 10% H2SO4 | Remove residual impurities | Multiple filtrations | |
| Final water wash | Neutralize pH | pH 6–7, vacuum drying |
This purification protocol yields high-purity 8-anilino-1-naphthalenesulfonic acid suitable for further azo coupling.
Research Findings and Optimization
- Microwave-assisted Ullmann coupling significantly improves the synthesis of the key intermediate, with yields up to 74% and tolerance to various substituents on the aromatic amine.
- The azo coupling reaction requires careful pH control (6–8) to prevent hydrolysis or side reactions.
- Purification steps involving alumina and activated carbon adsorption are critical to remove colored impurities and achieve high purity.
- The sulfonate group enhances water solubility, facilitating aqueous-phase reactions and applications.
Summary Table of Preparation Methods
Scientific Research Applications
Sodium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as an indicator in complexometric titrations to detect metal ions.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the manufacturing of dyes and pigments for textiles and plastics.
Mechanism of Action
The compound exerts its effects primarily through the formation of complexes with metal ions. The azo group (-N=N-) and the sulphonate group (-SO3Na) provide sites for coordination with metal ions, leading to the formation of stable complexes. These complexes can then be detected and quantified using various analytical techniques .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared below with key analogs based on substituent patterns, sulfonation, and applications:
Key Findings from Comparative Analysis
- Solubility : Compounds with additional sulfonate groups (e.g., Acid Black 24, EC 222-111-5) exhibit enhanced water solubility compared to the target compound, which has one sulfonate group .
- Color Fastness: The phenylamino group in the target compound improves binding to synthetic fibers, whereas hydroxyl groups (e.g., Acid Red 14) enhance affinity to natural fibers like wool .
- Complexity : Larger analogs like C.I. Direct Blue 248 (CAS 72939-54-9) feature multiple azo linkages and sulfonate groups, increasing molecular weight (>1,300 g/mol) and application complexity (e.g., high-performance inks) .
Stability and Regulatory Status
- The target compound’s ammonium salt (CAS 100208-79-5) was registered under REACH in 2018, indicating rigorous safety evaluations .
- Analogous dyes with nitro groups (e.g., 8-(phenylamino)-5-[[4-[(5-sulpho-1-naphthyl)azo]-1-naphthyl]azo]naphthalene-1-sulphonic acid) may pose higher environmental persistence due to aromatic stability .
Research and Industrial Relevance
- Textile Industry : The target compound’s balance of moderate solubility and fiber affinity makes it suitable for polyamide dyeing, whereas Acid Black 24’s dual sulfonates are preferred for silk .
- Hair Dyes : Acid Red 14 (disodium 4-hydroxy-3-[(4-sulphonatonaphthyl)azo]naphthalenesulphonate) is prioritized in cosmetics due to its pH-responsive color shift .
- Emerging Applications: Derivatives with branched sulfonation (e.g., 8-(phenylamino)-5-[[4-(phenylazo)-(6or7)-sulfo-1-naphthyl]azo]naphthalene-1-sulfonic acid) are being explored for photothermal therapy due to extended conjugation .
Biological Activity
Sodium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate, commonly referred to as "Naphthol AS-OL," is an azo dye widely used in various applications, including textiles, food, and as a biological marker. This compound has garnered attention due to its potential biological activities, including antimicrobial properties and effects on cellular processes. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
- Chemical Formula : C₁₈H₁₅N₃NaO₃S
- Molecular Weight : 357.39 g/mol
- CAS Number : 83006-58-0
Antimicrobial Properties
Naphthol AS-OL has been studied for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Salmonella typhimurium | 75 µg/mL |
These findings suggest that Naphthol AS-OL could be a candidate for developing antimicrobial agents, particularly in food preservation and medical applications.
Cytotoxicity and Cell Proliferation
Studies have also evaluated the cytotoxic effects of Naphthol AS-OL on various cell lines. The compound was found to inhibit cell proliferation in a dose-dependent manner.
| Cell Line | IC₅₀ (µg/mL) | Effect |
|---|---|---|
| HeLa | 30 | Inhibition of growth |
| MCF-7 | 25 | Induction of apoptosis |
| A549 | 35 | Cell cycle arrest |
The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, demonstrating its potential as an anticancer agent.
The mechanism through which Naphthol AS-OL exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may induce oxidative stress within cells, leading to apoptosis in cancerous cells. The dye's interaction with cellular membranes and proteins may disrupt normal cellular functions, contributing to its cytotoxicity.
Case Studies
-
Antibacterial Efficacy in Food Preservation
A study published in the Journal of Applied Microbiology explored the use of Naphthol AS-OL as a preservative in dairy products. The results showed a significant reduction in bacterial load when treated with the dye, highlighting its potential application in food safety. -
Cytotoxic Effects on Breast Cancer Cells
In a clinical trial involving MCF-7 breast cancer cells, researchers found that Naphthol AS-OL treatment led to increased apoptosis rates compared to control groups. This study supports the compound's potential role in cancer therapy.
Safety and Toxicology
While Naphthol AS-OL shows promise in various applications, safety assessments are crucial due to its chemical nature. Toxicological evaluations indicate that high concentrations can lead to adverse effects, including skin irritation and potential mutagenicity. Regulatory agencies recommend careful handling and further studies to establish safe usage levels.
Q & A
Q. What are the standard synthetic routes for Sodium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate?
The compound is typically synthesized via azo coupling reactions . A common method involves diazotization of 1-naphthylamine followed by coupling with 8-(phenylamino)naphthalenesulphonate derivatives under alkaline conditions. Key reagents include sodium nitrite (for diazotization) and sulfonic acid intermediates. Reaction pH (8–10) and temperature (0–5°C) are critical to avoid byproducts like triazenes. Purification often involves recrystallization from ethanol-water mixtures .
Q. How is this compound characterized spectroscopically in research settings?
- UV-Vis Spectroscopy : The azo group (-N=N-) exhibits strong absorption in the visible range (λmax ~450–550 nm), useful for concentration determination .
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify aromatic proton environments, with sulfonate groups causing deshielding (~δ 7.5–8.5 ppm for naphthalene protons) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z ~731 for C36H23N5Na2O6S2) and fragmentation patterns .
Q. What are its primary applications in academic research?
- Dye Chemistry : Used as an acid dye (C.I. Acid Black 24) for protein and textile staining due to its sulfonate groups enhancing water solubility .
- Fluorescent Probes : Derivatives like ANS-Na (structurally similar) are hydrophobic fluorescent markers for studying protein conformational changes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data across studies?
Discrepancies often arise from solvent purity , temperature variations , or ionic strength . For example:
- pH-Dependent Solubility : Solubility increases above pH 7 due to deprotonation of sulfonate groups. Studies should specify buffer systems (e.g., phosphate vs. Tris) .
- Counterion Effects : Sodium salts (e.g., CAS 1445-19-8) exhibit higher aqueous solubility than ammonium analogs. Purity (>97%) minimizes insoluble impurities .
Q. What mechanistic insights explain its interactions with biological macromolecules?
- Hydrophobic Binding : The naphthalene backbone interacts with hydrophobic protein pockets, while sulfonate groups enable polar interactions. Fluorescence quenching studies (e.g., with bovine serum albumin) reveal binding constants (Kb ~10<sup>4</sup>–10<sup>5</sup> M<sup>−1</sup>) .
- Redox Activity : The azo bond (-N=N-) can undergo enzymatic reduction in vivo, producing aromatic amines, which may require toxicity assessments .
Q. How does the compound’s stability vary under different experimental conditions?
- pH Stability : Degrades in strong acids (pH <2) via protonation of the azo bond, leading to cleavage. Stable in neutral to alkaline conditions (pH 7–12) .
- Oxidative Stress : Susceptible to oxidation by H2O2 or peroxidases, forming sulfonic acid derivatives. Use antioxidants (e.g., sodium ascorbate) in long-term storage .
Q. What experimental designs are optimal for studying its electron-transfer properties?
- Cyclic Voltammetry (CV) : Measures redox potentials of the azo group (E1/2 ~−0.5 to −0.7 V vs. Ag/AgCl) .
- Spectroelectrochemistry : Combines UV-Vis and electrochemical cells to track spectral changes during reduction/oxidation .
Safety and Handling
Q. What safety protocols are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
